molecular formula C10H8F3NO B15319207 beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

Cat. No.: B15319207
M. Wt: 215.17 g/mol
InChI Key: LKWYNPODNUMOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxy and nitrile group on a propanenitrile backbone. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable cyanide source under basic conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, particularly in understanding enzyme-substrate interactions.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is primarily influenced by its functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The nitrile group can participate in various chemical reactions, further modifying the compound’s activity. These combined effects make the compound a versatile tool in both chemical and biological research .

Comparison with Similar Compounds

3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile can be compared with other similar compounds, such as:

These comparisons underscore the unique properties of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile, particularly its combination of functional groups that contribute to its versatility in research and industrial applications.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5H2

InChI Key

LKWYNPODNUMOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.